3,5-Bis((E)-3-(trifluoromethyl)benzylidene)piperidin-4-one is a compound recognized for its potential biological activities, particularly in the field of medicinal chemistry. This compound belongs to the category of piperidinones, which are known for their diverse pharmacological properties. The structural arrangement of this compound includes two trifluoromethyl-substituted benzylidene groups attached to a piperidin-4-one core, imparting unique chemical characteristics and biological activities.
3,5-Bis((E)-3-(trifluoromethyl)benzylidene)piperidin-4-one is classified under:
The synthesis of 3,5-bis((E)-3-(trifluoromethyl)benzylidene)piperidin-4-one typically involves:
The molecular formula of 3,5-bis((E)-3-(trifluoromethyl)benzylidene)piperidin-4-one is , with a molecular weight of approximately 411.3 g/mol. The compound exhibits a distinctive structure characterized by:
3,5-bis((E)-3-(trifluoromethyl)benzylidene)piperidin-4-one can undergo several types of chemical reactions:
Common reagents used in reactions involving this compound include oxidizing agents and specific catalysts that facilitate the generation of reactive intermediates essential for biological activity.
The mechanism of action for 3,5-bis((E)-3-(trifluoromethyl)benzylidene)piperidin-4-one primarily involves its ability to generate reactive oxygen species through interactions with cellular components such as thioredoxin reductase. This leads to oxidative stress within cells, which can induce apoptosis in cancerous cells or modulate inflammatory responses .
3,5-bis((E)-3-(trifluoromethyl)benzylidene)piperidin-4-one has promising applications in scientific research:
The strategic design of 3,5-bis((E)-3-(trifluoromethyl)benzylidene)piperidin-4-one exemplifies contemporary approaches to optimizing bioactive scaffolds through rational structural modification. This compound belongs to the 3,5-bis(arylidene)piperidin-4-one (BAP) class, characterized by a central piperidin-4-one ring with two arylidene substituents at the 3- and 5-positions adopting an E,E stereochemical configuration [1] [7]. The incorporation of ortho- or meta-trifluoromethyl groups on the benzylidene rings serves dual purposes: enhancing metabolic stability through fluorine’s electronegative shielding effect and increasing lipophilicity to improve membrane permeability [1] [5]. Crystallographic analyses confirm that the piperidinone core adopts a "sofa" conformation, positioning the benzylidene rings perpendicularly to minimize steric clash while maintaining conjugation across the enone system—a critical feature for electronic delocalization and biological target engagement [7] [8]. This structural rigidity differentiates BAPs from flexible acyclic curcumin analogues, with molecular modeling indicating that torsion angles between aryl rings and the enone system (θ1 and θ2) directly influence cytotoxicity and anti-inflammatory potency [2] [5].
Table 1: Structural Modifications and Bioactivity Relationships in Piperidin-4-one Analogues
| Structural Feature | Modification Example | Biological Consequence | Reference |
|---|---|---|---|
| N-Substitution | N-Acryloyl (e.g., Compound 2c) | 10-100× ↑ cytotoxicity vs. unsubstituted; CC₅₀ 0.094 μM (HSC-2 cells) | [2] |
| Aryl Ring Substitution | 3-CF₃ vs. 4-CF₃ | 3-CF₃ enhances NF-κB inhibition ↑; 4-CF₃ favors MAPK pathway modulation | [4] |
| Core Rigidity | Piperidinone vs. cyclohexanone | ↑ Selective cytotoxicity (SI 16 vs. 8 in HSC-4 cells) and bioavailability | [1] [5] |
| Linker Chemistry | Fumaryl vs. oxalyl di-BAP dimers | Alters solubility and cellular uptake kinetics | [7] |
The development of 3,5-bis((E)-3-(trifluoromethyl)benzylidene)piperidin-4-one represents a deliberate evolution from naturally occurring curcuminoids, addressing inherent limitations of the parent compound. Curcumin exhibits potent anti-inflammatory and anticancer activities in vitro but suffers from rapid metabolic degradation, poor bioavailability, and non-specific target engagement [1] [5]. The BAP scaffold rectifies these deficiencies through three key innovations: (1) Replacement of the β-diketone moiety with a cyclic ketone, eliminating pH-dependent keto-enol tautomerism responsible for curcumin’s instability; (2) Introduction of fluorine atoms to enhance binding interactions with hydrophobic enzyme pockets and resist oxidative metabolism; and (3) Conformational restriction via the piperidinone ring, which enforces planarity of the arylidene-enone systems essential for thiol reactivity and kinase inhibition [1] [5] [7]. Analogues like EF24 (3,5-bis(2-fluorobenzylidene)piperidin-4-one) demonstrate 10-fold greater potency than curcumin in cancer models, validating this design strategy [5]. Further optimization led to trifluoromethyl variants, where the -CF₃ group’s strong electron-withdrawing effects amplify the electrophilicity of the central enone, promoting Michael addition with cysteine thiols in targets like IκB kinase (IKKβ) and glutathione [2] [5].
Preclinical studies establish 3,5-bis((E)-3-(trifluoromethyl)benzylidene)piperidin-4-one derivatives as potent modulators of inflammation via multimodal pathway inhibition. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, lead compounds such as c6 (N-(3-methylbenzoyl) derivative) and c10 (N-(2-chlorobenzoyl) derivative) at 10 μM suppress pro-inflammatory mediators with remarkable efficacy: TNF-α (↓92%), IL-6 (↓88%), IL-1β (↓85%), PGE₂ (↓90%), and nitric oxide (↓94%) [1]. This broad-spectrum inhibition stems from upstream blockade of nuclear factor kappa-B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades. Specifically, 4k (3,5-CF₃/3-pyridyl analogue) inhibits LPS-induced phosphorylation of IκBα (IC₅₀ 0.8 μM), p65 (IC₅₀ 1.2 μM), ERK (IC₅₀ 1.5 μM), JNK (IC₅₀ 1.6 μM), and p38 (IC₅₀ 1.7 μM) [4]. In vivo, these compounds significantly reduce carrageenan-induced paw edema in rats at doses as low as 2.5 mg/kg, outperforming celecoxib and indomethacin by 40–60% in edema resolution at 24 hours [1] [4].
The trifluoromethylated BAP scaffold demonstrates exceptional cytotoxicity against diverse malignancies through selective induction of oxidative stress and apoptosis. In structure-activity studies, N-acryloyl derivatives exhibit submicromolar potency (CC₅₀ 0.05–0.8 μM) against human oral squamous carcinoma (HSC-2, HSC-4), leukemia (HL-60), and cisplatin-resistant ovarian cancer cells [2] [5]. Mechanistically, these compounds deplete intracellular glutathione by 80% within 4 hours, triggering reactive oxygen species (ROS) accumulation (↑400%) and mitochondrial membrane depolarization [2] [5]. Subsequent cytochrome c release activates caspase-9 and -3, culminating in apoptosis. Notably, analogues with meta-trifluoromethyl groups show 5-fold greater selectivity for malignant versus normal fibroblasts (HGF, HPLF) compared to non-fluorinated derivatives, attributed to differential uptake and redox vulnerability in cancer cells [2] [5]. In vivo, EF24 analogues inhibit tumor growth in xenograft models of liver (↓75%) and lung (↓68%) cancer at 5 mg/kg via suppression of VEGF and cyclin B1 [5].
CAS No.: 152405-02-2
CAS No.:
CAS No.: 479407-07-3
CAS No.: